REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[N:1][CH2:4][CH2:11][CH2:10][CH3:9])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
D-butylamine
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
the theoretical amount of water had separated
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=NCCCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 194.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |